1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride
CAS No.:
Cat. No.: VC18253028
Molecular Formula: C8H8ClN3O3
Molecular Weight: 229.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3O3 |
|---|---|
| Molecular Weight | 229.62 g/mol |
| IUPAC Name | 1-methyl-5-oxo-4H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H7N3O3.ClH/c1-11-3-9-7-6(11)4(8(13)14)2-5(12)10-7;/h2-3H,1H3,(H,10,12)(H,13,14);1H |
| Standard InChI Key | IGGNYAIGOQOTEZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C1C(=CC(=O)N2)C(=O)O.Cl |
Introduction
Structural and Molecular Characteristics
Core Heterocyclic Architecture
The compound’s defining feature is its imidazo[4,5-b]pyridine scaffold, a bicyclic system formed by the fusion of an imidazole ring (positions 1–3) with a pyridine ring (positions 4–6) . This arrangement creates a planar, aromatic structure with conjugated π-electrons, which may facilitate interactions with biological targets such as enzymes or nucleic acids. The methyl group at the 1-position introduces steric bulk, potentially influencing binding selectivity, while the keto group at the 5-position offers a site for hydrogen bonding or redox reactivity.
Functional Group Contributions
The carboxylic acid moiety at the 7-position, ionized as a hydrochloride salt, significantly impacts the compound’s physicochemical properties. Protonation increases aqueous solubility, a critical factor for in vitro assays or formulation development . Theoretical calculations predict a pKa of approximately 3.5 for the carboxylic acid group, enabling ionization under physiological conditions. The hydrochloride counterion further stabilizes the solid-state structure, as evidenced by crystalline patterns observed in related imidazopyridine derivatives.
Table 1: Molecular Properties of 1-Methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic Acid Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClN₃O₃ | |
| Molecular Weight | 229.62 g/mol | |
| CAS Number | Not Available | |
| IUPAC Name | 1-Methyl-5-oxo-4H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride likely follows multi-step protocols common to imidazopyridine derivatives. A plausible route involves:
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Condensation: Reacting 4-aminopyridine with a methyl-substituted α-keto acid to form the imidazole ring.
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Cyclization: Intramolecular dehydration under acidic conditions to establish the bicyclic framework.
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Carboxylation: Introduction of the carboxylic acid group via electrophilic substitution or oxidation of a methyl substituent.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Analytical Validation
Structural confirmation typically employs spectroscopic techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR spectra would reveal distinct signals for the methyl group (δ ~3.2 ppm), aromatic protons (δ ~7.5–8.5 ppm), and carboxylic acid proton (δ ~12–13 ppm).
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Mass Spectrometry: High-resolution MS would show a molecular ion peak at m/z 229.62, with fragmentation patterns indicative of the imidazo[4,5-b]pyridine core.
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X-ray Diffraction: Single-crystal analysis, though unreported for this compound, could resolve bond lengths and angles, confirming the fusion geometry .
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 1-Methyl-5-oxo analog (this compound) | Not Reported | - | |
| 6-Carboxy-imidazo[4,5-c]pyridine | COX-2 | 120 | |
| 2-Oxo-imidazo[4,5-b]pyridine | A₂ₐ Receptor | 45 |
Therapeutic Implications
The compound’s profile suggests investigational utility in:
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Oncology: Potential DNA-binding activity could be harnessed for chemotherapeutic development, particularly in tumors overexpressing topoisomerase enzymes.
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Inflammation: COX/LOX inhibition might ameliorate conditions like rheumatoid arthritis or inflammatory bowel disease.
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Neurology: Modulation of purinergic receptors could address Parkinson’s disease or sleep disorders, though in vivo validation is required.
Applications in Medicinal Chemistry
Prodrug Design
The carboxylic acid group offers a site for esterification, enabling prodrug strategies to enhance oral bioavailability. For example, conversion to an ethyl ester could improve membrane permeability, with subsequent hydrolysis regenerating the active form .
Structure-Activity Relationship (SAR) Studies
Key structural determinants for activity include:
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Methyl Substitution: At the 1-position, this group may hinder metabolism by cytochrome P450 enzymes, prolonging half-life.
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Keto Group: Oxidation to a hydroxyl moiety could reduce activity, suggesting the importance of the oxo group for target engagement.
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Salt Form: Hydrochloride salts generally exhibit better crystallinity and stability compared to free bases, facilitating formulation .
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